molecular formula C18H9Cl2NO4 B11499203 (4Z)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

(4Z)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B11499203
M. Wt: 374.2 g/mol
InChI Key: IZTKOTRQGYLJDE-ZROIWOOFSA-N
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Description

(4Z)-4-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of furan and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate oxazole precursor under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-4-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (4Z)-4-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular proteins and disrupting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups.

    Furan derivatives: Compounds containing furan rings.

    Oxazole derivatives: Compounds with oxazole rings.

Uniqueness

(4Z)-4-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of furan and oxazole rings, which imparts distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.

Properties

Molecular Formula

C18H9Cl2NO4

Molecular Weight

374.2 g/mol

IUPAC Name

(4Z)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H9Cl2NO4/c19-10-3-5-12(13(20)8-10)15-6-4-11(24-15)9-14-18(22)25-17(21-14)16-2-1-7-23-16/h1-9H/b14-9-

InChI Key

IZTKOTRQGYLJDE-ZROIWOOFSA-N

Isomeric SMILES

C1=COC(=C1)C2=N/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C(=O)O2

Canonical SMILES

C1=COC(=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O2

Origin of Product

United States

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